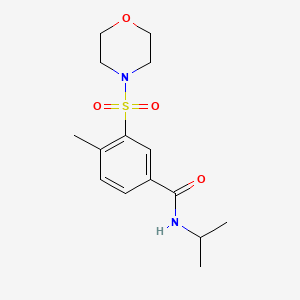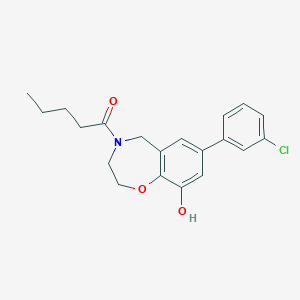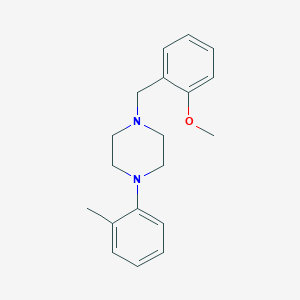![molecular formula C22H16IN3O2 B5496632 6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496632.png)
6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of 6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is its potential as a therapeutic agent for various diseases. Another advantage is its ability to act as a fluorescent probe in materials science. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its ability to act as a fluorescent probe and to develop new applications in materials science. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of 6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone involves the reaction of 2-amino-3-iodoanisole, 2-acetylpyridine, and cinnamaldehyde in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is purified by recrystallization to obtain the final compound.
Scientific Research Applications
6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, it has been investigated for its anticancer, antifungal, and antibacterial properties. In pharmacology, it has been explored for its potential as a therapeutic agent for various diseases such as Alzheimer's and Parkinson's. In materials science, it has been studied for its ability to act as a fluorescent probe and as a precursor for the synthesis of other compounds.
properties
IUPAC Name |
6-iodo-3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16IN3O2/c1-28-18-7-4-6-17(14-18)26-21(11-9-16-5-2-3-12-24-16)25-20-10-8-15(23)13-19(20)22(26)27/h2-14H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAURIJPZJICKQ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1-benzofuran-2-ylmethyl)-1-piperazinyl]quinazoline](/img/structure/B5496552.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5496580.png)

![N-cyclopropyl-1-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5496592.png)

![1-[3-(diethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496605.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(3-pyridin-3-ylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5496611.png)



![{2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5496646.png)
![6-hydroxy-2-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5496648.png)
![5-(methoxymethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5496658.png)